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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)propanal

CAS No.: 104175-15-7

Cat. No.: B009433 Get Quote

Focus: Structural-Odor Activity Relationships (SAR), Receptor Agonism (hOR1D2), and "Safe-

by-Design" Alternatives to Butylphenyl Methylpropional (Lilial).

Executive Summary: The "Muguet" Paradigm Shift
For decades, Lilial (Butylphenyl Methylpropional) served as the industry benchmark for the

"Muguet" (Lily of the Valley) odor profile due to its unique combination of floral transparency,

substantivity, and stability. However, its classification as a CMR 1B (Reprotoxic) substance and

subsequent EU ban (March 2022) necessitated a radical shift in fragrance chemistry.

This guide analyzes the olfactory and physicochemical properties of phenylpropanal

derivatives, contrasting the banned benchmark (Lilial) with restricted legacy analogs

(Bourgeonal) and next-generation "Safe-by-Design" alternatives (Nympheal, Mahonial).

Key Findings:

Potency: Next-gen derivatives like Mahonial exhibit odor detection thresholds (ODT) up to

10-15x lower than Lilial, allowing for lower dosage in formulation.

Mechanism: Olfactory sensation is primarily driven by agonism of the hOR1D2 receptor.

Structural modifications to improve safety (biodegradability) must preserve the specific steric

"footprint" required for this receptor.
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Safety: The toxicity of Lilial is linked to its metabolism into p-tert-butylbenzoic acid (TBBA).

Newer derivatives block this metabolic pathway or promote rapid biodegradation (OECD 301

compliance).

Structural-Odor Activity Relationship (SAR)
The "Muguet Pharmacophore" relies on a delicate balance of steric bulk and hydrophobicity.

The core structure requires a benzene ring with a bulky para-substituent (typically tert-butyl)

and a propanal side chain.

The Pharmacophore Logic
The Lipophilic Tail (Para-Position): A bulky group (tert-butyl or isopropyl) is essential. It

anchors the molecule in the hydrophobic pocket of the hOR1D2 receptor.

The Spacer (Propanal Chain): A 3-carbon spacer is optimal.

The Alpha-Substituent:

Lilial (Alpha-Methyl): The methyl group hinders enzymatic oxidation of the aldehyde,

increasing stability but also contributing to the persistence that leads to toxicity.

Bourgeonal (No Alpha-Methyl): Lacks the methyl group; more potent but potentially less

stable in harsh bases (e.g., bleach).

Nympheal/Mahonial: Modifications here are critical for "Safe-by-Design" status to ensure

rapid mineralization.

Figure 1: SAR Logic of Phenylpropanal Derivatives
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Caption: Structural dissection of the Muguet pharmacophore. The alpha-methyl group (red) is

the pivot point between stability and toxicity.

Comparative Performance Metrics
The following data synthesizes experimental values for odor thresholds (air), receptor

activation, and environmental safety.
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*Note: Nympheal is often dosed 5-10x lower than Lilial in formulation, reflecting its higher

effective potency.
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Experimental Protocols
To replicate these findings or evaluate new derivatives, the following self-validating workflows

are recommended.

A. Synthesis (Aldol Condensation Route)
Standard route for Lilial/Bourgeonal analogs.

Reactants: 4-tert-butylbenzaldehyde (1.0 eq) + Propionaldehyde (1.2 eq).

Catalyst: Aqueous NaOH (20% w/w) with a phase transfer catalyst (e.g., Aliquat 336).

Conditions: Reflux at 80°C for 4-6 hours.

Intermediate: Isolates the unsaturated aldehyde (cinnamaldehyde derivative).

Hydrogenation: Pd/C catalyst (5%) under H2 (20 bar) at 60°C. Critical Step: Selectivity is

required to reduce the alkene without reducing the aldehyde to an alcohol.

B. Receptor Activation Assay (hOR1D2)
Validates the biological mechanism of odor perception.

Cell Line: HEK293 cells heterologously expressing human OR1D2 and the chaperone

RTP1S.

Reporter: Co-transfection with a CRE-Luciferase vector or Fluo-4 AM calcium dye.

Stimulation: Expose cells to odorant concentrations ranging from

M to

M.

Validation: Use Bourgeonal (

M) as the positive control and Undecanal as a negative control.

Output: Plot dose-response curves to determine EC50.
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C. Sensory Evaluation (GC-Olfactometry)
Correlates chemical peaks with human perception.

Equipment: GC-MS equipped with an olfactory port (ODP).

Panel: 4-6 trained judges.

Method: AEDA (Aroma Extract Dilution Analysis).

Calculation: Flavor Dilution (FD) factors are calculated to determine the relative potency of

the derivative compared to the internal standard.

Figure 2: Integrated Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Synthesis

Phase 2: Validation

Aldol Condensation
(Benzaldehyde + Alkanal)

Selective Hydrogenation
(Pd/C, H2)

Purification
(Fractional Distillation)

GC-MS / GC-O
(Purity & Threshold)

>98% Purity

hOR1D2 Assay
(Ca2+ Imaging / EC50)

Active Fraction

OECD 301F
(Biodegradability)

Safety Screen

Click to download full resolution via product page

Caption: Workflow from chemical synthesis to biological and safety validation.

Toxicological & Stability Profile
The transition from Lilial to Nympheal is driven by metabolic fate.

The Lilial Problem: In vivo, Lilial is metabolized via oxidation of the aldehyde to Lysmeric

Acid, which is further metabolized to p-tert-butylbenzoic acid (TBBA). TBBA interferes with

mitochondrial fatty acid metabolism and is directly linked to testicular toxicity (spermatogenic

damage).
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The Safe-by-Design Solution (Nympheal/Mahonial):

Metabolic Blockade: Structural changes prevent the formation of the benzoic acid

metabolite.

Biodegradability: Unlike Lilial, which persists in aquatic environments (failing OECD 301),

Nympheal is designed with "weak links" that allow bacteria to mineralize the carbon

skeleton rapidly (>60% degradation in 28 days).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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